Acetamide, N-(3-bromophenyl)-2-[4-(1-tetrazolyl)phenoxy]-

Catalog No.
S11511604
CAS No.
M.F
C15H12BrN5O2
M. Wt
374.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetamide, N-(3-bromophenyl)-2-[4-(1-tetrazolyl)ph...

Product Name

Acetamide, N-(3-bromophenyl)-2-[4-(1-tetrazolyl)phenoxy]-

IUPAC Name

N-(3-bromophenyl)-2-[4-(tetrazol-1-yl)phenoxy]acetamide

Molecular Formula

C15H12BrN5O2

Molecular Weight

374.19 g/mol

InChI

InChI=1S/C15H12BrN5O2/c16-11-2-1-3-12(8-11)18-15(22)9-23-14-6-4-13(5-7-14)21-10-17-19-20-21/h1-8,10H,9H2,(H,18,22)

InChI Key

LFZIGDAOCRNCFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)COC2=CC=C(C=C2)N3C=NN=N3

Acetamide, N-(3-bromophenyl)-2-[4-(1-tetrazolyl)phenoxy]- is a synthetic organic compound characterized by its unique structure, which includes a bromophenyl group, a tetrazole moiety, and a phenoxy linkage. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

The reactivity of Acetamide, N-(3-bromophenyl)-2-[4-(1-tetrazolyl)phenoxy]- can be explored through various chemical transformations. It may participate in nucleophilic substitutions, particularly involving the bromine atom in the bromophenyl group. Additionally, the presence of the tetrazole ring allows for potential cycloaddition reactions or further functionalization through electrophilic aromatic substitutions.

Preliminary studies suggest that Acetamide, N-(3-bromophenyl)-2-[4-(1-tetrazolyl)phenoxy]- exhibits significant biological activities. Compounds with similar structures have shown promise as acetylcholinesterase inhibitors, which are crucial in treating conditions like Alzheimer's disease . The tetrazole moiety is often associated with various pharmacological effects, including anti-inflammatory and antimicrobial properties.

The synthesis of Acetamide, N-(3-bromophenyl)-2-[4-(1-tetrazolyl)phenoxy]- can be achieved through a multi-step process:

  • Formation of the Bromophenyl Group: Start with 3-bromophenol and react it with an appropriate acylating agent to form the acetamide derivative.
  • Synthesis of the Tetrazole Moiety: The tetrazole can be synthesized from sodium azide and an appropriate carbonyl compound under acidic conditions.
  • Coupling Reaction: Finally, perform a coupling reaction between the bromophenyl acetamide and the tetrazole derivative using a suitable coupling agent (e.g., EDC or DCC) to form the final compound.

These reactions typically require careful control of temperature and pH to ensure high yields and purity.

Acetamide, N-(3-bromophenyl)-2-[4-(1-tetrazolyl)phenoxy]- has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting neurological disorders.
  • Research: In studies focused on enzyme inhibition and receptor interaction.
  • Agricultural Chemistry: If found to possess herbicidal or pesticidal properties, it could be developed into a crop protection agent.

Interaction studies are essential to understand how Acetamide, N-(3-bromophenyl)-2-[4-(1-tetrazolyl)phenoxy]- interacts with biological targets. These studies typically involve:

  • Binding Affinity Tests: To measure how well the compound binds to specific enzymes or receptors.
  • In Vivo Studies: To assess pharmacokinetics and pharmacodynamics in animal models.
  • Molecular Docking Simulations: To predict how the compound interacts at the molecular level with target proteins.

Several compounds share structural similarities with Acetamide, N-(3-bromophenyl)-2-[4-(1-tetrazolyl)phenoxy]-. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
Acetamide, N-(3-bromophenyl)-2-[4-(1-tetrazolyl)phenoxy]-Bromophenyl, TetrazolePotential acetylcholinesterase inhibitorIncorporates both bromine and tetrazole
4-AminobenzenesulfonamideSulfonamide groupAntimicrobial activityLacks tetrazole; primarily antibacterial
Phenoxyacetic acid derivativesPhenoxy groupAnti-inflammatory propertiesNo halogen substitution; different bioactivity
2-Aminothiazole derivativesThiazole ringAnticancer activityDifferent heterocyclic structure; distinct mechanisms

Acetamide, N-(3-bromophenyl)-2-[4-(1-tetrazolyl)phenoxy]- stands out due to its combination of a brominated aromatic system and a tetrazole ring, which may enhance its biological activity compared to other similar compounds.

XLogP3

2.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

373.01744 g/mol

Monoisotopic Mass

373.01744 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-09-2024

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